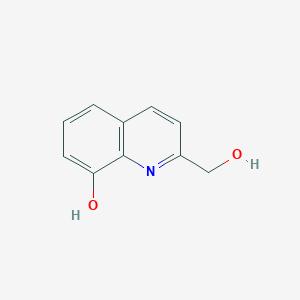

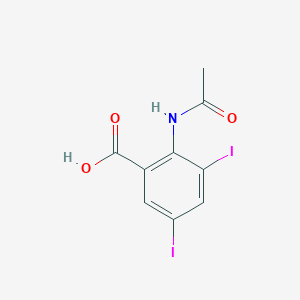

7-Hydroxy-3-methylflavone

Übersicht

Beschreibung

7-Hydroxy-3-methylflavone is a derivative of flavone, a class of compounds known for their significant pharmaceutical effects. Flavones and their derivatives have been the subject of extensive research due to their diverse biological activities, including antioxidant, anti-inflammatory, and antidepressant effects, as well as their potential role in promoting neurogenesis and inhibiting enzymatic activity .

Synthesis Analysis

The synthesis of 7-Hydroxy-3-methylflavone derivatives has been achieved through various methods. For instance, 7-hydroxy-4'-methyl-isoflavone was synthesized using methyl phenylacetate and resorocinol as raw materials, with an optimal cyclization reagent of BF3·Et2O-DMF-PCl5, resulting in a high yield of 72% . Another derivative, 7-hydroxy-3',4'-dimethoxyflavone, was synthesized by oxidative cyclization of chalcone, which was prepared by Claisen-Schmidt condensation followed by oxidative cyclization using I2 catalyst in DMSO . These methods demonstrate the versatility and efficiency of synthetic approaches to flavone derivatives.

Molecular Structure Analysis

The molecular structure of 7-hydroxyflavone monohydrate has been determined through X-ray crystallography. The compound crystallizes in the monoclinic space group, with the phenyl ring of the flavone moiety rotated out of the penzopyran plane, which is typical for flavones. The crystal lattice features wide channels lined mainly by C–H groups, with water molecules enclosed within these channels .

Chemical Reactions Analysis

The chemical reactivity of 7-hydroxyflavone derivatives has been explored in various studies. For example, the interaction of 7-hydroxyflavone with hen egg white lysozyme (HEWL) was investigated, revealing that the flavonoid quenched the intrinsic fluorescence of HEWL through a static quenching mechanism. The binding affinity and thermodynamic parameters indicated that hydrophobic forces and hydrogen bonding played a crucial role in the interaction . Additionally, microbial metabolism studies have shown that 7-hydroxyflavone can be transformed by different microorganisms into various metabolites, such as 7-methoxyflavone and 4',7-dihydroxyflavone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-hydroxyflavone derivatives have been characterized by various spectroscopic techniques. UV-Vis, IR, 1H-NMR, and 13C-NMR spectral data have been used to characterize synthesized compounds, such as 7-hydroxy-3',4'-dimethoxyflavone, and to assess their antioxidant activities . Spectral investigations of 3,7-dihydroxyflavone and its derivatives have revealed complex absorption and emission characteristics that depend on the pH and protolytic forms of the compounds. These studies have provided insights into the compounds' spectral features, acid-base properties, and potential as spectral indicators of environmental properties .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity : Some O-methylated flavone analogs, including compounds similar to 7-Hydroxy-3-methylflavone, have shown moderate inhibitory activities of Prostaglandin E2 (PGE2) production in LPS-induced RAW 264.7 cells, indicating potential anti-inflammatory effects (Tran Thanh Dao et al., 2003).

Anti-Proliferative and Membrane Interaction : Methyl substitution in flavones, like 7-Hydroxy-3-methylflavone, influences their localization and interaction with model membranes, which is associated with anti-proliferative activity. The interaction with membranes is significant for the compound's pharmacological activity (R. Sinha et al., 2015).

Antidepressant Activity : O-Methylated metabolites of flavones, similar to 7-Hydroxy-3-methylflavone, can activate TrkB receptors and demonstrate antidepressant activity. This suggests potential therapeutic efficacy in neurological disorders (Xia Liu et al., 2013).

Methylation and Glycosylation Effects : Methylation and subsequent glycosylation of flavones, such as 7-Hydroxy-3-methylflavone, enhance their stability and water solubility, which may improve their bioavailability and therapeutic potential (Niranjan Koirala et al., 2014).

Antifungal Activity : Derivatives of hydroxyflavone, including those similar to 7-Hydroxy-3-methylflavone, have been tested for antifungal activity, with esterified forms showing substantial activity against certain fungi (Heike Dipl-chem Martini et al., 1997).

Aromatase Inhibition : Methylated flavones, like 7-Hydroxy-3-methylflavone, show potential as aromatase inhibitors, which could be beneficial in the prevention or treatment of hormone-dependent cancers (Nga N Ta & T. Walle, 2007).

Nanocarrier Applications : Research on encapsulating flavonoids such as 7-Hydroxyflavone in nanocarriers like carbon nanotubes has shown promise. This approach could enhance oral absorption, protect the drug from degradation, and improve delivery efficiency (C. Espíndola et al., 2022).

Synthetic Pathways : Studies also focus on the synthesis of flavonoids like 7-Hydroxy-4'-methyl-isoflavone, which is closely related to 7-Hydroxy-3-methylflavone, highlighting the ongoing efforts to develop efficient synthetic routes for these compounds (Wang Min-wei, 2009).

Zukünftige Richtungen

Flavonoids, including 7-Hydroxy-3-methylflavone, have been the subject of extensive research due to their diverse biological activities. Future studies may focus on the development of a pharmacologically acceptable antimicrobial class of agents . Additionally, the glycosylation of methylflavonoids, including 7-Hydroxy-3-methylflavone, has been explored in recent studies .

Eigenschaften

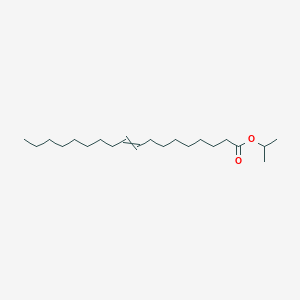

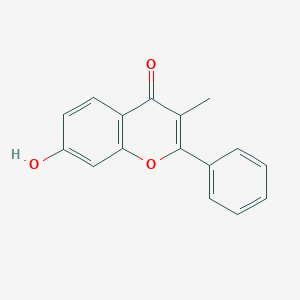

IUPAC Name |

7-hydroxy-3-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(18)13-8-7-12(17)9-14(13)19-16(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNCCQBNDWHMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171911 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-methylflavone | |

CAS RN |

18651-15-5 | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018651155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)